molecular formula C22H27N7O2 B2939812 7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005293-23-1

7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2939812
CAS RN: 1005293-23-1
M. Wt: 421.505
InChI Key: LNGOPMOTQVLCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-[4-(cyclohexylcarbonyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a derivative of ciprofloxacin, a potent and widely used antibiotic from the fluoroquinolone family . It is a synthetic antimicrobial agent that has been modified at the C-7 position of the piperazine ring .

Scientific Research Applications

Antifungal Applications

Triazole compounds, including derivatives like HMS3524J12, have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of toxic methylated sterol intermediates and cell membrane disruption .

Anticancer Activity

Triazole derivatives have been explored for their potential anticancer properties. They can interact with various enzymes and receptors in the biological system, which may lead to the inhibition of cancer cell growth and proliferation. The specific mechanisms of action can include the disruption of DNA synthesis or the inhibition of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors .

Antimicrobial Properties

The structural versatility of triazole compounds allows them to bind effectively with a variety of enzymes and receptors, making them good candidates for developing new classes of antibacterial agents. They can be designed to fight against multidrug-resistant pathogens, which is a growing concern in the medical field .

Antiviral Uses

Triazoles have shown promise in the treatment of viral infections. Their ability to inhibit viral replication by targeting specific proteins involved in the viral life cycle makes them valuable in the research and development of antiviral drugs .

Anti-inflammatory and Analgesic Effects

The triazole nucleus is present in several drug classes that exhibit anti-inflammatory and analgesic effects. These compounds can modulate the body’s inflammatory response and provide relief from pain, making them useful in the treatment of conditions like arthritis .

Enzyme Inhibition

Triazole derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and phosphatase. By inhibiting these enzymes, triazoles can be used to treat a variety of conditions, including glaucoma, Alzheimer’s disease, and certain metabolic disorders .

Mechanism of Action

properties

IUPAC Name

cyclohexyl-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-31-18-9-5-8-17(14-18)29-21-19(25-26-29)20(23-15-24-21)27-10-12-28(13-11-27)22(30)16-6-3-2-4-7-16/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGOPMOTQVLCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

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